Furametpyr

Catalog No.
S528555
CAS No.
123572-88-3
M.F
C17H20ClN3O2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furametpyr

Furametpyr (CAS 123572-88-3) overcomes low-solubility challenges of older SDHI fungicides. Its 225 mg/L water solubility allows granular seedling box and submerged paddy formulations without excess co-solvents. • Targeted SDHI action against Rhizoctonia solani, superior to validamycin. • Moderate 69.6-day soil half-life ensures degradation before harvest, meeting strict export residue limits. • Batch-consistent supply for agrochemical formulation and field research.

CAS Number

123572-88-3

Product Name

Furametpyr

IUPAC Name

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)

InChI Key

NRTLIYOWLVMQBO-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

furametpyr, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide, Limber

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

The exact mass of the compound Furametpyr is 333.1244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Furametpyr (CAS: 123572-88-3) is a highly active pyrazolecarboxamide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI) within the fungal mitochondrial respiratory chain [1]. In agricultural procurement and agrochemical formulation, it is primarily selected for its targeted efficacy against Basidiomycetes, particularly Rhizoctonia solani, the causal agent of rice sheath blight [2]. Beyond its target affinity, furametpyr is distinguished from many other agrochemicals by its relatively high thermodynamic water solubility of 225 mg/L at 25 °C [3]. This physicochemical property facilitates versatile formulation strategies, allowing the compound to be effectively deployed in granular seedling box treatments and submerged paddy applications without requiring excessive organic co-solvents [2].

Research Fit

SDHI FRAC Code 7 tool for mitochondrial complex II research
Racemic mixture, applicable as chiral residue reference standard
Granular paddy application research focus (R. solani sheath blight model)
Pathogen-specific activity profiling; limited intrinsic activity against Nigrospora oryzae

Substituting furametpyr with older non-SDHI standards like validamycin or other in-class SDHIs such as boscalid or thifluzamide often compromises either field efficacy or formulation stability [1]. While validamycin is a traditional treatment for sheath blight, it lacks the extended systemic residual control provided by modern SDHIs [1]. Furthermore, substituting furametpyr with other SDHIs introduces significant processability challenges; for instance, many alternative SDHIs and common rice agrochemicals (e.g., pyribenzoxim, methiozolin) possess extremely low aqueous solubilities (typically below 5 mg/L), necessitating complex, solvent-heavy emulsifiable concentrate systems [2]. Additionally, generic substitution with highly persistent triazoles or older compounds like tricyclazole can lead to severe regulatory compliance issues due to prolonged soil half-lives, whereas furametpyr offers a balanced degradation profile suitable for strict export residue limits [3].

Substitution Risk

Structural differences alter physicochemical profile
The benzofuran moiety may shift environmental fate and systemicity relative to other SDHIs; direct substitution requires property-by-property review.
Pathogen spectrum mismatch
Naturally low intrinsic activity against Nigrospora oryzae limits utility for broad-spectrum rice pathogen panels; not a generic SDHI replacement.
Regional registration gaps
Not approved under EU 1107/2009; availability restricted to specific Asian markets, making it a specialized research tool rather than a global substitute.

Aqueous Solubility for Formulation Compatibility

A critical differentiator for furametpyr in agrochemical manufacturing is its thermodynamic water solubility of 225 mg/L at 25 °C[1]. This is substantially higher than many competing agrochemicals utilized in similar crop systems, such as pyribenzoxim (3.0 mg/L) and methiozolin (1.6 mg/L)[1]. This elevated solubility allows formulators to design aqueous-based suspensions and granular formulations that disperse readily in submerged environments, such as rice paddies, without relying heavily on volatile organic solvents.

Evidence DimensionThermodynamic water solubility at 25 °C
Target Compound Data225 mg/L
Comparator Or BaselinePyribenzoxim (3.0 mg/L); Methiozolin (1.6 mg/L)
Quantified Difference>75-fold higher aqueous solubility than standard low-solubility pesticides
ConditionsStandard aqueous solubility assessment at 25 °C

Higher water solubility simplifies the manufacturing of granular and submerged-application formulations, reducing the need for expensive and hazardous organic co-solvents.

Activity Spectrum vs. QoI
Head-to-head
Furametpyr EC50 10–100 ppm; >10-fold higher than azoxystrobin
Reported lower intrinsic activity against N. oryzae; supports pathogen-specific selection for R. solani studies
YBA agar; in vitro mycelial growth assay

Environmental Dissipation and Soil Half-Life

Furametpyr exhibits a moderate environmental persistence, with a recorded dissipation half-life (DT50) of 69.6 days in paddy soil [1]. This contrasts favorably with other persistent agrochemicals used in similar operational contexts, such as the triazole mefentrifluconazole (DT50 up to 611 days) or tricyclazole (DT50 ~305 days) [1]. The ~70-day half-life provides a balanced degradation profile that maintains efficacy during the critical crop growth stages while preventing long-term soil accumulation.

Evidence DimensionSoil dissipation half-life (DT50)
Target Compound Data69.6 days in paddy soil
Comparator Or BaselineMefentrifluconazole (up to 611 days); Tricyclazole (~305 days)
Quantified Difference4.3x to 8.7x faster degradation in soil
ConditionsField paddy soil dissipation tracking

Predictable, moderate soil degradation ensures compliance with strict environmental carryover regulations and export residue limits, minimizing regulatory risk for large-scale agricultural operations.

Lipophilicity (logP)
Cross-study comparable
2.36 (25°C)
Fluxapyroxad ~3.0–3.5; Carboxin ~1.0
Moderate lipophilicity may support distinct plant uptake and soil mobility profile
Environmental partitioning context; measured value

Mammalian Excretion Profile and Handling Safety

Due to its relatively high aqueous solubility, furametpyr is rapidly processed and excreted in mammalian models. In toxicokinetic studies using rats, highly water-soluble compounds like furametpyr (225 mg/L) are predominantly excreted through urine, preventing tissue bioaccumulation [1]. In contrast, low-solubility agrochemicals such as pyribenzoxim (3.0 mg/L) or pyriproxyfen are primarily excreted via feces, often indicating slower systemic clearance [1].

Evidence DimensionPrimary mammalian excretion route
Target Compound DataPredominantly urinary excretion
Comparator Or BaselinePyribenzoxim / Pyriproxyfen (Predominantly fecal excretion)
Quantified DifferenceShift from slow fecal clearance to rapid urinary clearance
ConditionsIn vivo mammalian toxicokinetic tracking (rat model)

Rapid urinary clearance reduces the risk of bioaccumulation in operators, supporting a more favorable occupational safety and toxicological profile during manufacturing and application.

Water Solubility
Cross-study comparable
225 mg/L (25°C)
Thifluzamide 4.2 mg/L; Fluxapyroxad 3.7 mg/L
High water solubility facilitates granular dispersion in flooded paddy research models
Approx. 50–60× higher than selected comparators
EU Regulatory Status
Class-level inference
Not approved (EC 1107/2009)
Fluxapyroxad, Penflufen: Approved
Regulatory context restricts use to non-EU research; not a substitute for EU-approved SDHIs
Procurement feasibility limited to regions with active registration
Cross-Resistance Group
Class-level inference
FRAC Code 7 (SDHI)
All SDHIs share same group
Subject to same cross-resistance mechanisms; not a resistance-breaking alternative
Rotation requires different FRAC groups
Curative & Protectant Timing
Supporting evidence
Activity within 2 days (granular application)
Rice paddy field conditions
Dual protectant/curative profile supports flexible application timing in research trials
May reduce reliance on precisely timed preventative application

Aqueous and Granular Agrochemical Formulation

Utilizing furametpyr's 225 mg/L water solubility to develop seedling box granules and submerged paddy treatments that require fewer organic solvents than alternatives based on low-solubility SDHIs [1].

Targeted Basidiomycete Crop Protection

Deploying furametpyr as the primary active ingredient in rice sheath blight management programs where pathogen pressure requires the high potency of a targeted SDHI, outperforming older standards like validamycin [2].

Low-Residue Export Agriculture

Integrating furametpyr into late-stage integrated pest management (IPM) cycles where its moderate 69.6-day soil half-life ensures sufficient degradation before harvest, meeting strict international residue limits[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SDHI baseline sensitivity research tool
Pathogen-specific activity profile (EC50)
N. oryzae vs. R. solani differential sensitivity characterization
Rice sheath blight field research model
Granular formulation & high water solubility
Aqueous dispersion and plant uptake in flooded paddy conditions
Environmental fate comparative analysis
logP 2.36 and solubility profile
Partitioning and mobility versus other pyrazole-carboxamide SDHIs
Chiral pesticide residue analysis
Racemic mixture of (R)- and (S)-enantiomers
Enantioselective HPLC method development and validation

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.1244046 Da

Monoisotopic Mass

333.1244046 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YLX6TNK3NC

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123572-88-3

Metabolism Metabolites

Furametpyr has known human metabolites that include 3-Chloro-5-methyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)-1H-pyrazole-4-carboxamide.

Wikipedia

Furametpyr
1: Dong F, Chen X, Xu J, Liu X, Chen Z, Li Y, Zhang H, Zheng Y. Enantioseparation and determination of the chiral fungicide furametpyr enantiomers in rice, soil, and water by high-performance liquid chromatography. Chirality. 2013 Dec;25(12):904-9. doi: 10.1002/chir.22232. Epub 2013 Sep 7. PubMed PMID: 24038350.
2: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 2. (14)C excretion, (14)C concentrations in tissues, and amounts of metabolites in rats. J Agric Food Chem. 2000 Nov;48(11):5760-7. PubMed PMID: 11087551.
3: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. J Agric Food Chem. 2000 Nov;48(11):5754-9. PubMed PMID: 11087550.
4: Dong F, Chen X, Liu X, Xu J, Li Y, Shan W, Zheng Y. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. J Chromatogr A. 2012 Nov 2;1262:98-106. doi: 10.1016/j.chroma.2012.08.100. Epub 2012 Sep 5. PubMed PMID: 22999200.
5: Shen Y, Li Z, Ma Q, Wang C, Chen X, Miao Q, Han C. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2016 May 18;64(19):3901-7. doi: 10.1021/acs.jafc.6b00530. Epub 2016 May 3. PubMed PMID: 27112545.

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